

An In-depth Technical Guide to the Molecular Structure and Bonding of Imidapril

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Compound of Interest

Compound Name:	<i>Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate</i>
Cat. No.:	B103973

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A comprehensive guide for researchers, scientists, and drug development professionals on the core chemical and structural properties of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.

This technical guide provides a detailed exploration of the molecular structure, bonding, synthesis, and analytical methodologies for Imidapril, a potent angiotensin-converting enzyme (ACE) inhibitor. Designed for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development, this document offers in-depth insights into the chemical principles that underpin the therapeutic efficacy of Imidapril. By elucidating the intricate relationship between its stereochemistry and biological activity, this guide serves as a valuable resource for the rational design and development of next-generation cardiovascular therapeutics.

Introduction to Imidapril: A Prodrug ACE Inhibitor

Imidapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure.^{[1][2]} It is administered as a prodrug, which is metabolically hydrolyzed in the body to its active diacid metabolite, imidaprilat.^[2] Imidaprilat exhibits its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of

angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.^[2]

The molecular formula of Imidapril is $C_{20}H_{27}N_3O_6$, and its IUPAC name is (4S)-3-[(2S)-2-[(1S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid.^[2] It is commonly used as its hydrochloride salt.^[3]

Molecular Structure and Bonding of Imidapril

The therapeutic activity of Imidapril is intrinsically linked to its three-dimensional structure and the nature of its chemical bonds. A thorough understanding of its molecular architecture is therefore paramount for any drug development professional.

Key Structural Features

Imidapril is a complex molecule characterized by several key functional groups and stereocenters that are crucial for its interaction with the active site of ACE.

- **Imidazolidinone Ring:** This five-membered heterocyclic ring forms a core component of the molecule.
- **Amide Bonds:** Two amide linkages connect the different fragments of the molecule, contributing to its overall conformation.
- **Ester Group:** The ethyl ester group is the site of hydrolysis, converting the prodrug Imidapril into its active form, imidaprilat.
- **Carboxylic Acid:** The terminal carboxylic acid group is essential for binding to the zinc ion within the active site of ACE.
- **Phenylpropyl Group:** This hydrophobic group contributes to the binding affinity of the molecule to the enzyme.

Stereochemistry: The Cornerstone of Activity

Imidapril possesses three chiral centers, leading to the possibility of eight stereoisomers. However, the biological activity is highly stereospecific. The therapeutically active form of imidaprilat is the (S,S,S)-isomer.^[1] This highlights the critical importance of stereocontrol

during the synthesis of Imidapril to ensure the production of the desired enantiomerically pure compound. The (S,S,S) configuration is essential for the precise spatial arrangement of the functional groups required for optimal binding to the ACE active site.[\[1\]](#)

Bonding and Hybridization

The bonding in Imidapril can be understood by considering the hybridization of its constituent atoms.

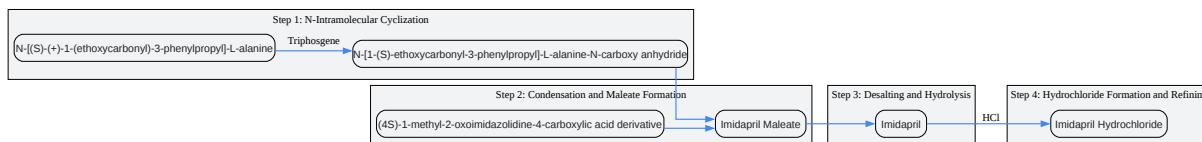
- **sp³ Hybridized Carbons:** The aliphatic carbons in the ethyl group, the propyl chain, and the imidazolidinone ring are sp³ hybridized, resulting in tetrahedral geometries.
- **sp² Hybridized Carbons and Oxygens:** The carbonyl carbons in the ester, amide, and carboxylic acid groups, as well as the carbons in the phenyl ring, are sp² hybridized, leading to trigonal planar geometries. The carbonyl oxygens are also sp² hybridized.
- **sp³ Hybridized Nitrogens:** The nitrogen atoms in the imidazolidinone ring and the secondary amine are sp³ hybridized, with a trigonal pyramidal geometry.

The combination of these hybridized orbitals leads to a complex three-dimensional structure that is stabilized by a network of sigma (σ) and pi (π) bonds. The delocalized π -system of the phenyl ring and the resonance stabilization of the amide and carboxylate groups are important features of the electronic structure of Imidapril.

Synthesis of Imidapril Hydrochloride

The synthesis of Imidapril hydrochloride is a multi-step process that requires careful control of stereochemistry to yield the desired (S,S,S)-isomer. A general synthetic approach is outlined below.[\[4\]](#)

Synthetic Workflow Diagram



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Caption: General synthetic workflow for Imidapril Hydrochloride.

Experimental Protocol for Synthesis

The following is a representative, non-exhaustive protocol for the synthesis of Imidapril hydrochloride, based on literature procedures.[\[5\]](#)[\[6\]](#)

Step 1: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride

- Dissolve N-[S]-(+)-1-(ethoxycarbonyl)-3-phenylpropyl-L-alanine in a suitable solvent such as dichloromethane.
- Add a solution of triphosgene in dichloromethane to the reaction mixture at a controlled temperature (e.g., 20-30°C).
- Monitor the reaction by HPLC until the starting material is consumed.
- Work up the reaction mixture by washing with an acidic solution and brine.
- Dry the organic phase and concentrate to obtain the N-carboxy anhydride intermediate.

Step 2: Condensation and Maleate Formation

- React the N-carboxy anhydride intermediate with a suitable derivative of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid in an appropriate solvent.
- Upon completion of the condensation reaction, treat the product with maleic acid to form the imidapril maleate salt.

Step 3: Desalting and Hydrolysis

- Treat the imidapril maleate salt with a base to liberate the free base of imidapril.
- Hydrolyze any protecting groups under acidic or basic conditions as required.

Step 4: Hydrochloride Formation and Refining

- Dissolve the crude imidapril in a suitable solvent (e.g., isopropyl alcohol).
- Add a solution of hydrochloric acid to precipitate imidapril hydrochloride.
- Filter, wash, and dry the final product.
- Recrystallize from a suitable solvent system to obtain highly pure Imidapril hydrochloride.

Characterization and Analysis of Imidapril

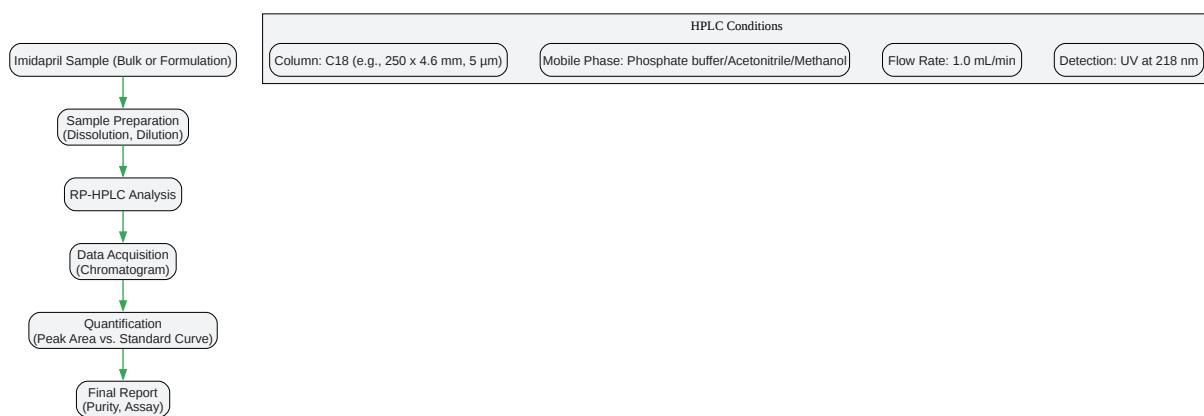
The identity, purity, and quality of synthesized Imidapril must be confirmed through a battery of analytical techniques.

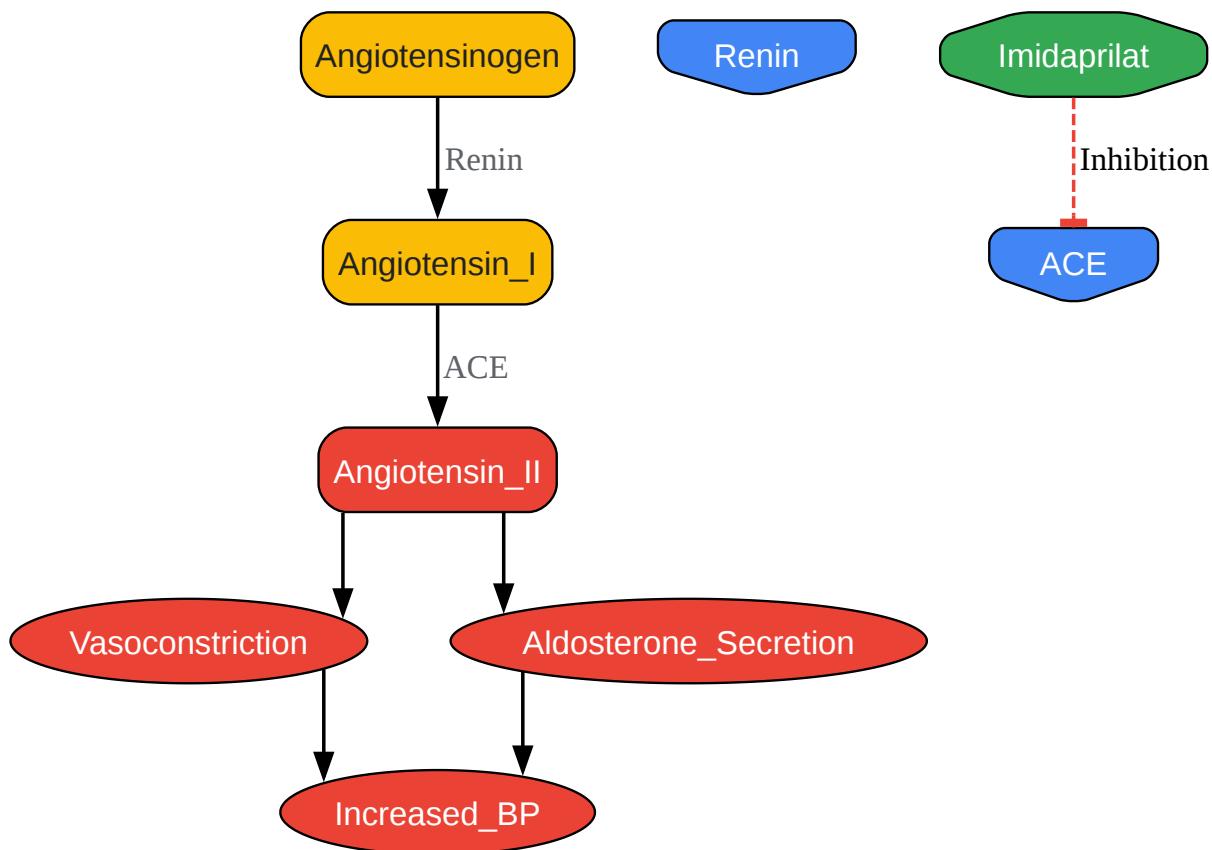
Spectroscopic Data

^1H NMR (DMSO-d₆): δ 10.0 (s, 1H), δ 7.29 (t, 2H), δ 7.20 (d, 3H), δ 5.01 (s, 1H), δ 4.68 (s, 1H), δ 4.10 (t, 2H), δ 3.76 (t, 2H), δ 3.43 (d, 2H), δ 2.7 (s, 4H), δ 2.6 (m, 1H), δ 1.46 (s, 3H), δ 1.2 (s, 3H).

Mass Spectrometry (M⁺): 405.44.

Analytical Workflow Diagram





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